3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan
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Overview
Description
3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan is a complex organic compound with the molecular formula C15H20O. It is known for its unique structure, which includes a cyclodeca[b]furan ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the cyclodeca[b]furan ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Furanodiene: Another compound with a similar furan ring structure, known for its biological activities.
Cyclodeca[b]furan derivatives: Various derivatives with different substituents on the cyclodeca[b]furan ring, each with unique properties and applications.
Uniqueness
3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan is unique due to its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C15H20O |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(5Z,9E)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan |
InChI |
InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7-,12-6+ |
InChI Key |
VMDXHYHOJPKFEK-HZAVHUKASA-N |
Isomeric SMILES |
C/C/1=C/CC2=C(C/C(=C/CC1)/C)OC=C2C |
Canonical SMILES |
CC1=CCC2=C(CC(=CCC1)C)OC=C2C |
Origin of Product |
United States |
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